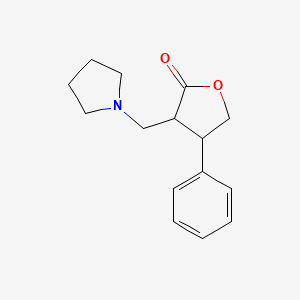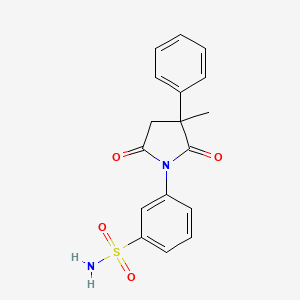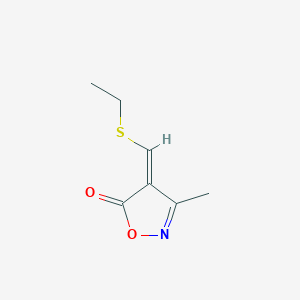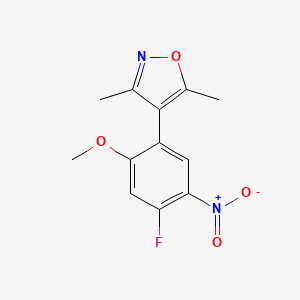
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of fluorine, methoxy, and nitro groups attached to a phenyl ring, along with a dimethylisoxazole moiety. Such structural diversity makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. One common approach includes the nitration of 4-fluoro-2-methoxyaniline to introduce the nitro group, followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the fluorine or methoxy groups .
Applications De Recherche Scientifique
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
- 4-Fluoro-2-methoxy-5-nitroaniline
- 2-Fluoro-4-nitrophenol
Uniqueness
4-(4-Fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethylisoxazole stands out due to its unique combination of functional groups and the presence of the isoxazole ring. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
2095464-27-8 |
|---|---|
Formule moléculaire |
C12H11FN2O4 |
Poids moléculaire |
266.22 g/mol |
Nom IUPAC |
4-(4-fluoro-2-methoxy-5-nitrophenyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H11FN2O4/c1-6-12(7(2)19-14-6)8-4-10(15(16)17)9(13)5-11(8)18-3/h4-5H,1-3H3 |
Clé InChI |
QJPDNPIIFGIIIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2OC)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
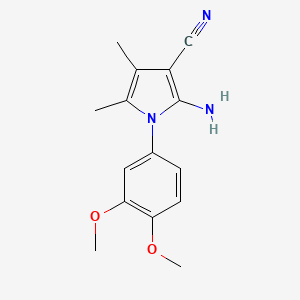
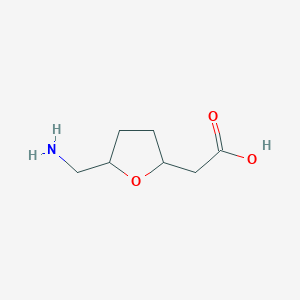

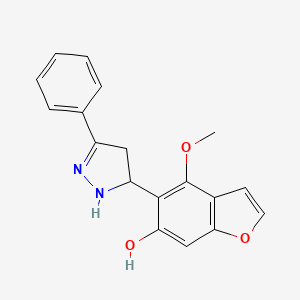
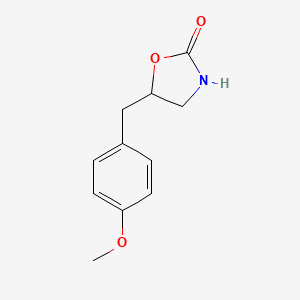
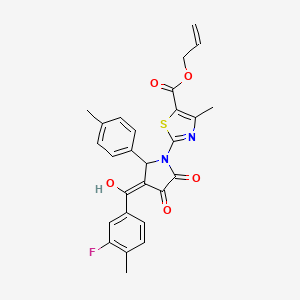
![2,8-Bis(methylsulfonyl)dibenzo[b,d]furan](/img/structure/B12880774.png)
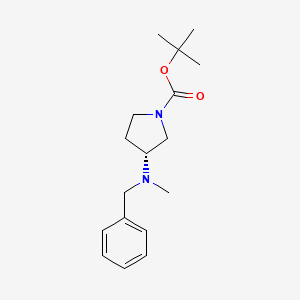
![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
